Afabicin diolamine, also known as Debio 1450, is a novel antibiotic compound that primarily targets fatty acid synthesis in Staphylococcus species. It represents a first-in-class therapeutic agent designed to combat bacterial infections, particularly those caused by antibiotic-resistant strains. The compound has been evaluated in clinical trials for its efficacy and safety in treating skin and soft tissue infections, as well as bone and joint infections.
Afabicin diolamine is classified as a small molecule drug and functions as an enoyl-acyl carrier protein reductase inhibitor. This classification places it within a unique category of antibiotics that disrupt bacterial fatty acid synthesis, making it effective against specific Gram-positive bacteria, particularly Staphylococcus aureus .
The synthesis of Afabicin diolamine involves several chemical reactions aimed at constructing its complex molecular framework. While specific proprietary methods used by Debiopharm are not publicly detailed, the general approach to synthesizing similar compounds typically includes:
The synthesis process often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to confirm the identity and structure of the synthesized compound.
The molecular formula for Afabicin diolamine is , with a specific InChIKey of RLXLAXQJCXOHNX-OJYIHNBOSA-N. Its structure features multiple functional groups that contribute to its pharmacological activity.
The compound's structure can be depicted as follows:
Afabicin diolamine undergoes several key chemical reactions during its interaction with bacterial cells:
The effectiveness of Afabicin is measured through minimum inhibitory concentration assays against various bacterial strains, demonstrating its potency compared to conventional antibiotics .
Afabicin diolamine exerts its antibacterial effects by targeting the fatty acid biosynthesis pathway in bacteria. Specifically, it inhibits the enoyl-acyl carrier protein reductase enzyme, disrupting the synthesis of long-chain fatty acids necessary for building bacterial cell membranes.
Clinical studies have shown that Afabicin maintains efficacy against resistant strains of Staphylococcus aureus while preserving beneficial gut microbiota, a significant advantage over traditional antibiotics .
Relevant analytical data from studies indicate that Afabicin exhibits favorable pharmacokinetic properties, including absorption and distribution characteristics conducive to effective therapeutic use .
Afabicin diolamine is primarily investigated for its therapeutic applications in treating:
Ongoing research continues to explore its potential in broader therapeutic areas due to its unique mechanism of action and favorable safety profile .
Afabicin diolamine (CAS 1518800-36-6) is a diolamine salt form of the prodrug afabicin, with the chemical name (2E)-N-methyl-N-[(3-methyl-2-benzofuranyl)methyl]-3-[5,6,7,8-tetrahydro-7-oxo-8-[(phosphonooxy)methyl]-1,8-naphthyridin-3-yl]-2-propenamide compound with 2-aminoethanol (1:2). Its molecular formula is C27H38N5O9P, corresponding to a molecular weight of 607.60 g/mol. The compound features a phosphonoxy methyl group that undergoes enzymatic cleavage in vivo to release the active metabolite afabicin desphosphono (Debio 1452) [1] [5] [9].
Structurally, afabicin diolamine contains a benzofuran moiety linked to an acrylamide pharmacophore through a methylamino bridge, coupled with a dihydronaphthyridinone ring phosphoryloxymethyl group. This design facilitates conversion to the active form while enhancing solubility. The compound’s InChI Key (RLXLAXQJCXOHNX-OJYIHNBOSA-N) confirms its stereochemical specificity, with the E-configuration of the acrylamide double bond being essential for target binding [1] [7]. Analytical characterization shows elemental composition of 53.37% carbon, 6.30% hydrogen, 11.53% nitrogen, 23.70% oxygen, and 5.10% phosphorus, with a high purity standard (>98%) for research use [1] [5].
Table 1: Chemical Identifiers of Afabicin Diolamine
Property | Value |
---|---|
CAS Registry Number | 1518800-36-6 (diolamine) / 1518800-35-5 (free acid) |
IUPAC Name | (2E)-N-methyl-N-[(3-methyl-2-benzofuranyl)methyl]-3-[5,6,7,8-tetrahydro-7-oxo-8-[(phosphonooxy)methyl]-1,8-naphthyridin-3-yl]-2-propenamide compound with 2-aminoethanol (1:2) |
Molecular Formula | C27H38N5O9P |
Molecular Weight | 607.60 g/mol |
Synonyms | Debio 1450, AFN-1720, Debio-1452 prodrug |
InChI Key | RLXLAXQJCXOHNX-OJYIHNBOSA-N |
Appearance | Solid powder |
Solubility | Soluble in DMSO |
Afabicin diolamine originated from Debio 1450, developed by Debiopharm International SA, as a first-in-class antibiotic targeting staphylococcal infections. Its prodrug design was optimized to enhance bioavailability and tissue penetration compared to the active moiety (afabicin desphosphono). Key patents include WO2020249731A1, which claims novel uses for treating biofilm-associated infections, particularly in combination with lipopeptides, glycopeptides, or lincosamides to enhance anti-biofilm efficacy [2] [8].
The compound progressed to Phase 2 clinical trials for acute bacterial skin and skin structure infections (ABSSSI) and bone/joint infections (BJI). A landmark 2020 study (NCT02426918) demonstrated non-inferiority to vancomycin/linezolid in ABSSSI treatment, establishing proof of concept for its Staphylococcus-selective action [6] [8]. Ongoing trials (e.g., NCT03723551) focus on BJI, leveraging pharmacokinetic data showing effective bone penetration [3] [4]. The patent landscape highlights afabicin’s unique utility against rifampicin-resistant biofilms on medical implants, addressing a critical unmet need in prosthetic joint infections where resistance rates reach 39% in S. epidermidis [2] [8].
Afabicin diolamine belongs to the novel FabI inhibitor class, specifically targeting the enoyl-acyl carrier protein reductase (FabI) in the bacterial fatty acid synthesis pathway. After conversion to afabicin desphosphono, it binds FabI with high affinity, inhibiting the final reduction step in the elongation cycle of fatty acid biosynthesis. This mechanism depletes essential membrane phospholipids, leading to bacterial cell death [1] [8] [10].
The compound exhibits exceptional target specificity toward Staphylococcus spp., including methicillin-resistant S. aureus (MRSA) and coagulase-negative staphylococci. Its narrow spectrum is attributed to preferential binding to staphylococcal FabI over homologs in other bacteria (e.g., FabK in streptococci). In vitro studies demonstrate potent activity against clinical staphylococcal isolates, with MIC90 values of 0.015 µg/mL for S. aureus and minimal activity against commensal flora or Gram-negative pathogens [4] [6] [8]. This selectivity preserves the microbiome and reduces resistance selection pressure [8] [10].
Table 2: Antimicrobial Activity of Afabicin Against Staphylococcal Isolates
Pathogen | MIC Range (µg/mL) | MIC90 (µg/mL) | Reference |
---|---|---|---|
Staphylococcus aureus (MSSA) | 0.002–0.25 | 0.015 | [4] |
Staphylococcus aureus (MRSA) | 0.004–0.25 | 0.015 | [4] [6] |
Staphylococcus epidermidis | 0.008–0.06 | 0.03 | [2] |
Coagulase-negative staphylococci | ≤0.015–0.125 | 0.03 | [2] |
Pharmacokinetic-pharmacodynamic (PK-PD) analyses confirm target engagement in vivo, with free-drug AUC:MIC ratios of 2.2, 3.4, and 8.4 correlating with stasis, 1-log, and 2-log reductions in S. aureus burden, respectively. Monte Carlo simulations support a dosing regimen of 55 mg IV twice daily (day 1) followed by 80 mg orally twice daily, achieving >99% target attainment at the MIC90 [4]. The prodrug’s conversion kinetics enable seamless IV-to-oral transition, while its diolamine salt form ensures stability during manufacturing and storage [1] [5] [9].
Table 3: Key Pharmacological Features of Afabicin Diolamine
Property | Description |
---|---|
Mechanism of Action | Inhibition of enoyl-ACP reductase (FabI) in staphylococcal fatty acid biosynthesis |
Target Pathogens | Staphylococcus aureus (MRSA/MSSA), S. epidermidis, other coagulase-negative staphylococci |
Spectrum | Ultra-narrow (staphylococci-specific) |
Prodrug Conversion | Rapid hydrolysis to afabicin desphosphono (Debio 1452) |
PK-PD Driver | fAUC:MIC ratio |
Therapeutic Applications | ABSSSI, bone/joint infections, biofilm-associated infections |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7